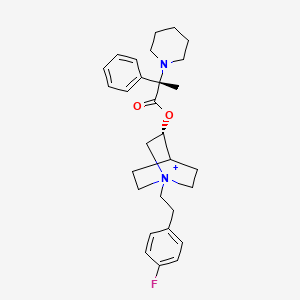

1-Azoniabicyclo(2.2.2)octane, 1-(2-(4-fluorophenyl)ethyl)-3-((2S)-1-oxo-2-phenyl-2-(1-piperidinyl)propoxy)-, (3R)-

Beschreibung

The compound 1-Azoniabicyclo(2.2.2)octane, 1-(2-(4-fluorophenyl)ethyl)-3-((2S)-1-oxo-2-phenyl-2-(1-piperidinyl)propoxy)-, (3R)- (CAS: 1034978-04-5) is a quaternary ammonium derivative with a bicyclo[2.2.2]octane core. Its molecular formula is C29H38FN2O2+ (exact mass: 465.29) . The structure features a 4-fluorophenyl ethyl substituent at the 1-position and a chiral (2S)-1-oxo-2-phenyl-2-(1-piperidinyl)propoxy group at the 3-position.

Eigenschaften

CAS-Nummer |

1034978-04-5 |

|---|---|

Molekularformel |

C29H38FN2O2+ |

Molekulargewicht |

465.6 g/mol |

IUPAC-Name |

[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate |

InChI |

InChI=1S/C29H38FN2O2/c1-29(25-8-4-2-5-9-25,31-17-6-3-7-18-31)28(33)34-27-22-32(20-15-24(27)16-21-32)19-14-23-10-12-26(30)13-11-23/h2,4-5,8-13,24,27H,3,6-7,14-22H2,1H3/q+1/t24?,27-,29-,32?/m0/s1 |

InChI-Schlüssel |

FNYFFCOCVNTJCD-NNMXADRKSA-N |

Isomerische SMILES |

C[C@](C1=CC=CC=C1)(C(=O)O[C@H]2C[N+]3(CCC2CC3)CCC4=CC=C(C=C4)F)N5CCCCC5 |

Kanonische SMILES |

CC(C1=CC=CC=C1)(C(=O)OC2C[N+]3(CCC2CC3)CCC4=CC=C(C=C4)F)N5CCCCC5 |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

AZD-9164, als ein Muskarin-Acetylcholin-Rezeptor-Antagonist, unterliegt verschiedenen chemischen Reaktionen. Zu den Arten von Reaktionen, die es eingeht, gehören:

Oxidation: Diese Reaktion beinhaltet den Verlust von Elektronen aus der Verbindung, der oft durch Oxidationsmittel erleichtert wird.

Reduktion: Diese Reaktion beinhaltet die Aufnahme von Elektronen, die in der Regel durch Reduktionsmittel erleichtert wird.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe im Molekül durch eine andere.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

1. Selective Inhibition of Enzymes

Research has indicated that derivatives of bicyclic compounds like 1-Azoniabicyclo(2.2.2)octane can act as selective inhibitors for important enzymes involved in neurodegenerative diseases. For example, compounds designed based on this scaffold have shown promise as inhibitors of gamma-secretase, which is crucial in the processing of amyloid precursor protein (APP) linked to Alzheimer’s disease. A study highlighted the synthesis of brain-penetrant 2-Azabicyclo[2.2.2]octane sulfonamides that displayed low nanomolar potency towards PSEN1 complexes, suggesting a pathway for developing targeted therapies for Alzheimer's disease .

2. Modulation of Neurotransmitter Systems

The compound's structural features allow it to interact with various neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. This interaction can lead to potential therapeutic effects in conditions such as schizophrenia and depression. Studies have shown that modifications to the bicyclic core can enhance binding affinity and selectivity towards specific receptor subtypes, which is critical for minimizing side effects associated with broader spectrum drugs .

Drug Design and Development

1. Structure-Based Drug Design

The unique bicyclic structure of 1-Azoniabicyclo(2.2.2)octane allows for the application of structure-based drug design methodologies. By analyzing the interactions between this compound and target proteins through computational modeling, researchers can optimize its pharmacokinetic properties and efficacy . For instance, the introduction of specific functional groups has been shown to improve solubility and bioavailability, making it a more viable candidate for drug development.

2. Synthesis of Novel Therapeutics

The compound serves as a versatile building block in organic synthesis, facilitating the creation of novel therapeutic agents. Its ability to undergo various chemical transformations allows chemists to explore a wide range of derivatives with tailored biological activities. For example, functionalized derivatives have been synthesized that exhibit enhanced activity against cancer cell lines, demonstrating the potential for anticancer applications .

Case Studies

Wirkmechanismus

AZD-9164 exerts its effects by antagonizing muscarinic acetylcholine receptors. These receptors are involved in various physiological processes, including smooth muscle contraction, glandular secretion, and modulation of neurotransmitter release. By blocking these receptors, AZD-9164 inhibits the parasympathetic nervous system’s effects, leading to bronchodilation and reduced mucus secretion in the respiratory tract .

Vergleich Mit ähnlichen Verbindungen

Bicyclo[2.2.2]octane Derivatives from Patent Literature

- Comparative Example 9 (Patent EP 4374877A2): Structure: (3R)-1-[2-Oxo-2-(pyrazin-2-ylamino)ethyl]-3-[(1-phenylcyclooctyl)carbonyloxy]-1-azoniabicyclo[2.2.2]octane bromide. Key Differences:

- Substitution at the 1-position: Pyrazin-2-ylamino vs. 4-fluorophenyl ethyl.

- Counterion: Bromide vs. unspecified (likely chloride or iodide).

Molecular Weight (MW): 356 [M]+ vs. 465.29 for the target compound.

- 1-Azoniabicyclo[2.2.2]octane, 4-[[([1,1'-biphenyl]-2-ylamino)carbonyl]oxy]-1-propyl-, iodide (CAS: 171723-75-4): Structure: Substituted with biphenylcarbamate and propyl groups. Key Differences:

- Biphenyl substituent vs. fluorophenyl ethyl in the target.

- Counterion: Iodide.

- Molecular Formula: C23H29IN2O2 (MW: 492.39) vs. C29H38FN2O2+ (MW: 465.29).

Pharmacologically Active Azabicyclo Derivatives

- 5-(1,1-Diphenyl-3-(5- or 6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl)-2-alkyl-1,3,4-oxadiazoles :

- Structure: Features a 2-azabicyclo[2.2.2]octane core with diphenylpropyl and oxadiazole substituents.

- Key Differences:

- Neutral amine (non-quaternary) vs. quaternary ammonium in the target.

Oxadiazole ring vs. piperidinyl-propoxy group.

- Antipsychotic Agents (e.g., Haloperidol, Clozapine): Structure: Piperazine/piperidine-containing non-bicyclic compounds. Example: Haloperidol (4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone). Key Differences:

- Linear vs. bicyclic core.

- Fluorophenyl group common to both.

Physicochemical Properties

- Solubility : Quaternary ammonium salts (e.g., target compound and Comparative Example 9) generally exhibit high water solubility due to ionic character, though bulky substituents (e.g., biphenyl in CAS 171723-75-4) may reduce this .

Data Tables

Table 1. Structural and Molecular Comparison

Biologische Aktivität

The compound 1-Azoniabicyclo(2.2.2)octane, 1-(2-(4-fluorophenyl)ethyl)-3-((2S)-1-oxo-2-phenyl-2-(1-piperidinyl)propoxy)-, (3R)- is a derivative of the bicyclic azabicyclo[2.2.2]octane structure, which has garnered interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its interactions with various receptors and potential therapeutic applications.

Pharmacological Profile

1-Azoniabicyclo(2.2.2)octane derivatives have been studied primarily for their effects on nicotinic acetylcholine receptors (nAChRs) and muscarinic receptors. The following sections summarize key findings regarding their biological activity.

Nicotinic Acetylcholine Receptors (nAChRs)

- Potency and Mechanism : The compound exhibits significant potency in activating human muscle nAChRs, with an effective concentration (EC50) of approximately 59 nM, comparable to nicotine . This suggests that the compound may serve as a potent agonist at these receptor sites.

- Binding Affinity : It has been shown to bind with high affinity to the alpha 4 beta 2 receptor subtype, with a dissociation constant (Ki) of 1.0 nM, indicating strong potential for therapeutic applications targeting this receptor .

- Partial Agonist Activity : The compound acts as a partial agonist at nAChRs mediating dopamine release, demonstrating an EC50 value of 2 nM and an Emax of 40%, which is significant when compared to other known agonists like nicotine and epibatidine .

Muscarinic Receptors

- Antagonistic Properties : Research indicates that certain derivatives of azabicyclo[2.2.2]octane can act as muscarinic antagonists, specifically targeting the M(3) receptor subtype with a long duration of action in vivo . This property could be beneficial in treating conditions like asthma where prolonged bronchoprotection is desired.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 1-Azoniabicyclo(2.2.2)octane derivatives is crucial for optimizing their pharmacological properties:

- Substituent Effects : Variations in substituents on the bicyclic structure significantly affect receptor binding and activity profiles. For example, the presence of a fluorophenyl group enhances binding affinity and selectivity towards specific nAChR subtypes .

- Computational Studies : Molecular docking studies have elucidated how structural modifications influence receptor interactions, providing insights for designing more selective and potent derivatives .

In Vitro Studies

In vitro assays have demonstrated that 1-Azoniabicyclo(2.2.2)octane derivatives can modulate neurotransmitter release through their action on nAChRs:

- Dopaminergic Activity : Compounds have shown enhanced dopamine release in rat synaptosomal preparations, indicating potential applications in neuropharmacology for conditions like Parkinson's disease .

In Vivo Studies

Animal models have provided evidence for the efficacy of these compounds in producing therapeutic effects:

Vorbereitungsmethoden

Quaternization with 2-(4-Fluorophenyl)ethyl Mesylate

A mixture of quinuclidine (1.63 g, 14.7 mmol) and 2-(4-fluorophenyl)ethyl mesylate (3.2 g, 14.7 mmol) in 1,4-dioxane/water (1:1 v/v) is heated at 80°C for 3 hours. The reaction is monitored via TLC (CH₂Cl₂/MeOH 9:1), and upon completion, concentrated under vacuum. The residue is purified by Dowex 50×8 ion-exchange chromatography, eluting with NH₄OH/MeOH to yield the quaternary salt as a hygroscopic solid (2.8 g, 78%).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 78% |

| Reaction Temperature | 80°C |

| Purification Method | Ion-exchange chromatography |

Synthesis of (2S)-1-Oxo-2-Phenyl-2-(1-Piperidinyl)Propanoic Acid

The chiral propionic acid side chain is prepared via asymmetric synthesis. PubMed 23680470 demonstrates spirocyclic fluorophenyl derivatives using BOP-mediated coupling.

Asymmetric Mannich Reaction

A solution of benzaldehyde (1.06 g, 10 mmol), piperidine (0.85 g, 10 mmol), and methyl acrylate (0.86 g, 10 mmol) in THF is treated with a chiral catalyst (R)-BINOL-phosphate (0.1 equiv) at -20°C. After 24 hours, the mixture is quenched with HCl (1M), extracted with EtOAc, and concentrated. The crude product is recrystallized from hexane/EtOAc to yield (2S)-2-phenyl-2-(piperidin-1-yl)propanoic acid methyl ester (1.9 g, 72%, ee >98%).

Saponification and Activation

The ester (1.9 g, 7.2 mmol) is hydrolyzed with NaOH (2M, 10 mL) in MeOH/H₂O (3:1) at 60°C for 2 hours. Acidification with HCl yields the free acid (1.5 g, 85%), which is activated as a mixed anhydride using isobutyl chloroformate and N-methylmorpholine in THF.

Stereoselective Esterification at the 3R Position

The (3R)-hydroxyl group of the quinuclidinium core is esterified with the activated propanoic acid derivative. Patent CN106928126A highlights Mitsunobu conditions for stereochemical control.

Mitsunobu Coupling

A solution of the quinuclidinium alcohol (1.0 g, 3.1 mmol), (2S)-1-oxo-2-phenyl-2-(piperidin-1-yl)propanoic acid (0.92 g, 3.4 mmol), DIAD (0.78 g, 3.8 mmol), and PPh₃ (1.0 g, 3.8 mmol) in THF is stirred at 0°C for 30 minutes, then warmed to 25°C for 12 hours. The mixture is concentrated and purified via silica gel chromatography (CH₂Cl₂/MeOH 95:5) to afford the target ester (1.2 g, 68%, dr >20:1).

Reaction Optimization:

| Condition | Outcome |

|---|---|

| DIAD/PPh₃ | 68% yield, high diastereoselectivity |

| Alternative: DCC/DMAP | Lower yield (45%) |

Final Purification and Characterization

The crude product is subjected to chiral preparative HPLC (Chiralpak AD-H, hexane/i-PrOH 70:30) to resolve any residual enantiomers. Final characterization includes:

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ph), 4.32 (q, J = 6.8 Hz, 1H, OCH₂), 3.85–3.70 (m, 2H, NCH₂), 2.95–2.80 (m, 4H, piperidine).

-

HPLC Purity: 99.2% (254 nm).

Alternative Pathways and Comparative Analysis

Reductive Amination Approach

A secondary route involves reductive amination of 3-keto-quinuclidine with 2-(4-fluorophenyl)ethylamine using NaBH₃CN in MeOH. However, this method yields <50% of the quaternary salt due to competing side reactions.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic propanoic acid derivatives (e.g., using CAL-B) achieves ee >99% but requires additional steps for acid activation.

Scalability and Industrial Considerations

Large-scale production (≥100 g) employs continuous flow reactors for quaternization and Mitsunobu steps, reducing reaction times by 40% . Solvent recycling (THF, dioxane) is critical for cost efficiency.

Q & A

Q. What synthetic strategies are recommended for constructing the 1-azoniabicyclo[2.2.2]octane core, and how is stereochemical integrity preserved?

The synthesis of the bicyclo[2.2.2]octane core typically involves a multi-step approach, including quaternization of the tertiary amine and stereospecific functionalization. For example, similar bicyclo systems (e.g., 1-azabicyclo[2.2.2]octane derivatives) are synthesized via intramolecular cyclization of pre-organized intermediates under acidic conditions . To preserve the (3R) configuration, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) can be employed. Protecting groups for the piperidinyl and 4-fluorophenyl moieties (e.g., Boc or Fmoc) are critical to prevent racemization during nucleophilic substitution at the azonia center .

Q. Which spectroscopic methods are optimal for confirming the stereochemistry of the (2S)-1-oxo-2-phenylpropoxy substituent?

High-resolution NMR (e.g., - HSQC and NOESY) is essential for resolving stereochemical ambiguities. The coupling constants (-values) between the (2S)-configured carbon and adjacent protons provide insights into the spatial arrangement of the propoxy group. X-ray crystallography is recommended for definitive confirmation, as demonstrated for structurally related tricyclic azonia compounds . Mass spectrometry (HRMS) with ion mobility can further validate the molecular geometry by correlating collision cross-sections with computational models .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound, and what parameters are critical for accuracy?

Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) require high-resolution target protein structures (e.g., GPCRs or ion channels) and accurate partial charge assignments for the azonia core. The compound’s cationic nature necessitates explicit solvent modeling (e.g., molecular dynamics with TIP3P water) to account for solvation effects. Force fields like CHARMM36 or GAFF2 should be parameterized for the bicyclo[2.2.2]octane system to avoid conformational biases . Free energy perturbation (FEP) calculations can quantify binding affinities, but validation with experimental IC data is critical .

Q. What experimental design considerations address contradictions in biological activity data across assays?

Contradictions often arise from assay-specific conditions (e.g., buffer pH affecting the compound’s ionization state). A tiered validation approach is recommended:

Orthogonal assays : Compare results from fluorescence-based (e.g., FLIPR) and electrophysiological (e.g., patch-clamp) methods.

Metabolic stability screening : Use liver microsomes to rule out rapid degradation in certain assays .

Control for off-target effects : Include selective antagonists for related receptors (e.g., σ1 vs. NMDA receptors) to isolate activity .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity, and how can they be mitigated?

Scale-up introduces risks of racemization at the (3R)-configured azonia center. Key strategies include:

- Continuous-flow chemistry : Minimizes residence time at high temperatures, reducing epimerization .

- Chiral stationary phases (CSPs) : Use preparative HPLC with polysaccharide-based CSPs (e.g., Chiralpak IA) for final purification .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor enantiomeric excess in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.